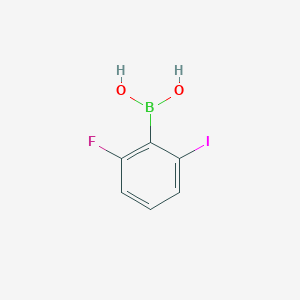

2-Fluoro-6-iodophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-6-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXGVJFWVWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584545 | |

| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-22-3 | |

| Record name | B-(2-Fluoro-6-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern synthetic chemistry. Its unique substitution pattern makes it a valuable reagent for introducing sterically hindered 2-fluoro-6-iodophenyl moieties, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.

Core Chemical and Physical Properties

This compound is a solid organic compound notable for its dual halogen substitution. The electron-withdrawing nature of the fluorine atom and the reactivity of the iodine atom, combined with the versatile boronic acid group, make it a strategic component in cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. Specific data such as pKa and solubility in various organic solvents are not widely reported in public literature and are best obtained from the supplier's Certificate of Analysis.

| Property | Value | Citation(s) |

| CAS Number | 870777-22-3 | [1] |

| Molecular Formula | C₆H₅BFIO₂ | [1][2] |

| Molecular Weight | 265.82 g/mol | [1][2] |

| Melting Point | 135-139 °C | [3] |

| Appearance | Typically an off-white to white solid | |

| Synonyms | Boronic acid, B-(2-fluoro-6-iodophenyl)- | [2] |

Reactivity and Core Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring, while the ortho-iodo group provides an additional reactive site for subsequent transformations. The steric hindrance from the two ortho substituents can present challenges but also allows for the synthesis of highly substituted, conformationally restricted biaryl systems, which are of great interest in drug design.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition : The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[4][5]

Experimental Protocols

The following sections provide detailed, representative methodologies. Note: These protocols are generalized and may require optimization based on the specific substrate and desired scale. All manipulations should be performed by trained professionals in a controlled laboratory setting.

Synthesis of this compound

This procedure is based on the common method of halogen-metal exchange followed by borylation. The starting material is 1-fluoro-2,6-diiodobenzene or a related halogenated precursor. A plausible route involves selective lithiation followed by quenching with a borate ester.

Workflow for Synthesis

Detailed Methodology:

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 1-fluoro-3-iodobenzene (1.0 eq.).

-

Dissolution : Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (approx. 1.05 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The position ortho to the fluorine is preferentially deprotonated.

-

Stirring : Stir the resulting solution at -78 °C for 1-2 hours.

-

Borylation : Add triisopropyl borate (1.2 eq.) dropwise, again maintaining a low temperature.

-

Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching and Hydrolysis : Cool the mixture to 0 °C and slowly quench by adding 1N hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical coupling reaction between this compound and a generic aryl bromide (Ar-Br).

Reagents and Materials:

-

This compound (1.2 eq.)

-

Aryl bromide (Ar-Br) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent (e.g., Toluene, or a mixture like 1,4-Dioxane/Water)

-

Schlenk flask or reaction vial, inert atmosphere (Argon or Nitrogen)

Detailed Methodology:

-

Reaction Setup : To a Schlenk flask charged with a stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[6]

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Solvent Addition : Add the degassed solvent(s) via syringe. For example, use a 4:1 mixture of 1,4-dioxane and water.[5]

-

Heating : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight or until reaction completion is confirmed by a monitoring technique like TLC or GC-MS.[6]

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[6]

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]

Safety and Handling

This compound, like many boronic acids and their derivatives, requires careful handling. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Hazards : The compound may cause skin and serious eye irritation.[8] Avoid inhalation of dust.

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid formation of dust. Wash hands thoroughly after handling.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization.

-

First Aid :

-

Skin Contact : Wash off with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

-

Inhalation : Move person to fresh air.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.[7]

-

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables the construction of sterically demanding and electronically tuned biaryl structures. While its synthesis and application require careful control of reaction conditions, the protocols outlined in this guide provide a solid foundation for its successful use in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-iodophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 2-Fluoro-6-iodophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology focuses on a reliable and commonly employed organometallic approach, offering detailed experimental protocols and expected quantitative outcomes based on analogous transformations.

Synthesis Strategy

The most direct and widely utilized strategy for the synthesis of this compound involves a two-step process commencing from the commercially available precursor, 2-fluoroaniline. The initial step is a Sandmeyer reaction to convert the aniline to the corresponding aryl iodide, 1-fluoro-2-iodobenzene. The subsequent and crucial step involves a halogen-metal exchange at the iodine-bearing position, followed by borylation to introduce the boronic acid moiety. This regioselective approach takes advantage of the greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond towards organolithium reagents.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-iodobenzene from 2-Fluoroaniline

This procedure outlines the diazotization of 2-fluoroaniline followed by the introduction of iodine via a Sandmeyer-type reaction.

Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-fluoro-2-iodobenzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the halogen-metal exchange of 1-fluoro-2-iodobenzene and subsequent borylation.

Materials:

-

1-Fluoro-2-iodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Dry ice/acetone bath

-

Argon or Nitrogen atmosphere

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

-

Dissolve 1-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate, flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir the biphasic mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the resulting crude solid with hexanes to afford the purified this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions and scale.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoroaniline | 1-Fluoro-2-iodobenzene | 1. HCl, NaNO₂ 2. KI | Water | 0 to RT | 2-3 | 70-85 |

| 2 | 1-Fluoro-2-iodobenzene | This compound | 1. n-BuLi 2. B(O-iPr)₃ 3. HCl | THF | -78 to RT | 12-16 | 60-75 |

Visualizations

The following diagrams illustrate the overall synthesis workflow and the key reaction mechanism.

A Technical Guide to the Physical Characteristics of 2-Fluoro-6-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in organic synthesis, particularly in cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound is a solid at room temperature. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key physical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870777-22-3 | [1][2][3] |

| Molecular Formula | C₆H₅BFIO₂ | [2][3] |

| Molecular Weight | 265.82 g/mol | [2][3] |

| Melting Point | 135-139 °C (lit.) | [1] |

| Boiling Point (Predicted) | 338.3 ± 52.0 °C | [4] |

| Density (Predicted) | 2.01 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 8.09 ± 0.58 | [4] |

Experimental Protocols

Precise determination of physical properties is fundamental in chemical research. The following sections outline generalized experimental protocols applicable to this compound for the determination of its key physical characteristics.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded to define the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for designing reaction and purification protocols.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period.

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Quantitative solubility can be determined by gravimetric analysis of the saturated solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, care must be taken to address potential oligomerization (formation of boroxines), which can lead to complex or broad spectra.[5]

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

To minimize oligomerization and obtain sharper signals, deuterated methanol (CD₃OD) or deuterated water (D₂O) are often preferred solvents as they can break up the boroxine trimers.[5] Chloroform-d (CDCl₃) can also be used, but may result in broader peaks.

-

-

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR experiment is performed.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled carbon-13 NMR experiment is performed.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Application in Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow of a Typical Suzuki-Miyaura Coupling Reaction:

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. This compound [chemicalbook.com]

- 2. CAS 870777-22-3 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 870777-22-3 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

An In-Depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid (CAS 870777-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the synthesis of kinase inhibitors, particularly those targeting the MEK/ERK signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical methodologies.

Introduction

This compound (CAS 870777-22-3) is a versatile organoboron compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and an iodine atom ortho to the boronic acid moiety, make it a valuable synthon for the construction of complex molecular architectures. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for further functionalization, and the boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals.

This guide will delve into the essential technical aspects of this compound, providing a detailed summary of its properties, a step-by-step synthesis protocol, and an examination of its role in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis and for the interpretation of experimental results. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 870777-22-3 | [1] |

| Molecular Formula | C₆H₅BFIO₂ | [1] |

| Molecular Weight | 265.82 g/mol | [1] |

| Melting Point | 135-139 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | (2-Fluoro-6-iodophenyl)boronic acid | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a lithiation-borylation sequence starting from the commercially available 1-fluoro-3-iodobenzene. This method provides a reliable and scalable route to the desired product.

Synthetic Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Fluoro-3-iodobenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-fluoro-3-iodobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution becomes acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford a white to off-white crystalline solid.

Applications in Drug Discovery: Synthesis of MEK Inhibitors

This compound and its structural analogs are valuable building blocks in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. One of the most critical signaling pathways implicated in cancer is the RAS/RAF/MEK/ERK pathway. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, leads to uncontrolled cell proliferation and survival. Consequently, inhibitors of key kinases in this pathway, such as MEK1 and MEK2, are of significant therapeutic interest.

The MEK inhibitor Trametinib, for instance, incorporates a 2-fluoro-4-iodophenylamino moiety, highlighting the importance of this substitution pattern for potent and selective inhibition. While a direct synthesis of a marketed drug using this compound is not explicitly detailed in the public domain, its utility can be demonstrated through its application in a Suzuki-Miyaura coupling to construct the core of a potential MEK inhibitor.

The RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK in this critical signaling cascade.

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

The following is a representative protocol for a Suzuki-Miyaura coupling reaction utilizing this compound to synthesize a biaryl scaffold, a common core structure in many kinase inhibitors.

Materials:

-

This compound

-

A suitable aryl or heteroaryl halide (e.g., a chloropyrimidine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask is added the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: A degassed solvent mixture is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Suzuki-Miyaura coupling workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its well-defined physicochemical properties and reliable synthetic route make it an attractive reagent for medicinal chemists. The strategic incorporation of the 2-fluoro-6-iodophenyl moiety into small molecules can impart desirable pharmacokinetic and pharmacodynamic properties. As demonstrated, its application in Suzuki-Miyaura coupling reactions provides a powerful method for constructing the core structures of kinase inhibitors that target critical oncogenic signaling pathways like the RAS/RAF/MEK/ERK cascade. This technical guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of this compound in their synthetic and drug development endeavors.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key applications of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in modern organic synthesis and drug discovery.

Molecular Structure and Properties

This compound is an organoboron compound with the chemical formula C₆H₅BFIO₂.[1] Its structure consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a boronic acid functional group (-B(OH)₂). The ortho-positioning of the fluorine and iodine atoms relative to the boronic acid group introduces significant steric and electronic effects that influence its reactivity.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₆H₅BFIO₂ | [1] |

| Molecular Weight | 265.82 g/mol | [2][3] |

| CAS Number | 870777-22-3 | [2][3] |

| Melting Point | 135-139 °C | [1] |

| Appearance | Solid | |

| Synonyms | Boronic acid, B-(2-fluoro-6-iodophenyl)- | [2] |

A visual representation of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Experimental Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The aromatic region would likely show complex multiplets for the three phenyl protons due to coupling with both ¹⁹F and adjacent protons. The hydroxyl protons of the boronic acid group would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom (C1) would likely be the most downfield. The carbon bonded to fluorine (C2) would show a large one-bond C-F coupling constant, and the carbon bonded to iodine (C6) would also have a characteristic chemical shift.

Mass Spectrometry (MS) (Predicted):

In mass spectrometry, particularly under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 265.82 would be expected. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. The presence of fluorine and iodine would lead to characteristic isotopic patterns in the fragment ions.

Infrared (IR) Spectroscopy:

Commercially available data indicates the presence of characteristic IR absorption bands. Key predicted vibrational modes include:

-

O-H stretching of the boronic acid group (broad band around 3300-3500 cm⁻¹).

-

C-F stretching (around 1200-1300 cm⁻¹).

-

C-I stretching (around 500-600 cm⁻¹).

-

B-O stretching (around 1300-1400 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from 1-fluoro-3-iodobenzene.[4] The general methodology involves a lithium-halogen exchange followed by borylation with a trialkyl borate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-iodobenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: A solution of triisopropyl borate in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds.[5] The presence of the ortho-fluoro substituent can influence the efficiency and selectivity of the coupling.

General Protocol:

-

Reaction Setup: A reaction vessel is charged with this compound, an aryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Reaction Workflow:

References

Stability and Storage of 2-Fluoro-6-iodophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-iodophenylboronic acid. Understanding the chemical stability of this organoboron compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry. This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, light, temperature, and pH can significantly impact the rate of these degradation processes.

Protodeboronation: This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases. For substituted phenylboronic acids, the electronic properties of the substituents can influence the rate of protodeboronation. The presence of an ortho-fluoro substituent, as in this compound, may impact the electronic environment of the boronic acid group and its susceptibility to this degradation pathway.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (2-fluoro-6-iodophenol in this case). This process can be initiated by atmospheric oxygen, oxidizing agents, and light. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential. While specific long-term stability data for this compound is not extensively available in the public domain, the following recommendations are based on general guidelines for arylboronic acids.

| Parameter | Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and protodeboronation. Boronic acids are known to be hygroscopic. |

| Light | Protect from light | To prevent photolytic degradation. |

| pH (in solution) | Maintain near-neutral pH if possible | Both acidic and basic conditions can catalyze protodeboronation. |

Handling Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize exposure to air and moisture during weighing and transfer.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine the degradation pathways.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for a forced degradation study. A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared and subjected to the following stress conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

| Stress Condition | Procedure |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Heat the solid compound at 60°C for 48 hours. |

| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5] A control sample should be wrapped in aluminum foil to protect it from light. |

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products. The following is a general method that can be optimized for this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products. Both ¹H NMR and ¹⁹F NMR can be particularly useful for this compound.

Procedure:

-

Dissolve a known amount of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra.

-

Compare the spectra of the stressed samples with that of the unstressed reference standard.

-

The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation. The structure of the degradation products can often be elucidated from the NMR data. For instance, the loss of the boronic acid group and the appearance of a proton in its place on the aromatic ring would be indicative of protodeboronation.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Role in Signaling Pathways

Furthermore, boronic acid-containing molecules have been developed as inhibitors for various enzymes, including proteases and kinases, which are key players in cellular signaling cascades.[6][7][8][9] For example, phenylboronic acid has been shown to inhibit signaling networks involved in cancer cell migration.[6] The unique electronic and steric properties of this compound, conferred by the ortho-fluoro and iodo substituents, could potentially be exploited to design specific inhibitors or probes for biological targets. However, further research is required to elucidate any specific roles in cellular signaling.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling procedures, researchers can ensure the quality and reactivity of this valuable chemical building block. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments. While its specific role in signaling pathways remains to be explored, the broader class of arylboronic acids shows significant potential for modulating biological processes.

References

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. ikev.org [ikev.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid for Researchers and Drug Development Professionals

Abstract

2-Fluoro-6-iodophenylboronic acid, a halogenated organoboron compound, has emerged as a valuable building block in modern synthetic chemistry, particularly in the realm of pharmaceutical research and drug development. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to the boronic acid moiety, imparts distinct reactivity and properties that are highly sought after in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Rise of Fluorinated Boronic Acids in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Boronic acids, and their corresponding esters, are versatile reagents renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. The convergence of these two fields has led to the development of a diverse array of fluorinated phenylboronic acids as indispensable tools for the synthesis of novel therapeutic agents. This compound stands out within this class of reagents due to its trifunctional nature, offering multiple reaction sites for sequential and regioselective chemical transformations.

Discovery and History

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 870777-22-3 |

| Molecular Formula | C₆H₅BFIO₂ |

| Molecular Weight | 265.82 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-139 °C |

| Purity | Typically >95% |

| Storage | Store at 0-8 °C under a dry, inert atmosphere |

Synthesis of this compound

While the original publication detailing the synthesis of this compound is not readily accessible, a plausible and commonly employed synthetic route for ortho-substituted phenylboronic acids involves the directed ortho-metalation of a suitable precursor, followed by quenching with a boron electrophile. A general experimental protocol for a similar transformation is provided below.

General Experimental Protocol: Synthesis of a Halogenated Phenylboronic Acid via Directed ortho-Metalation

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling organolithium reagents and cryogenic liquids.

Starting Material: 1,3-Difluoro-2-iodobenzene

Reagents and Solvents:

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1,3-difluoro-2-iodobenzene (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Triisopropyl borate (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

Logical Workflow for the Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its use as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and an iodine atom—allows for a variety of synthetic strategies.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety readily participates in palladium-catalyzed cross-coupling with a wide range of organic halides and triflates. This reaction is a cornerstone of modern drug discovery for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many biologically active molecules. The fluorine atom can enhance the stability and modulate the electronic properties of the resulting coupled product.

Signaling Pathway Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sequential Cross-Coupling Reactions

The presence of both a boronic acid and an iodine atom on the same molecule allows for sequential cross-coupling reactions. The more reactive C-I bond can be selectively coupled under specific conditions, leaving the boronic acid available for a subsequent Suzuki-Miyaura reaction. This "orthogonality" in reactivity is highly valuable for the efficient synthesis of complex, unsymmetrical biaryl compounds.

Logical Relationship Diagram for Sequential Cross-Coupling:

Caption: A logical workflow for sequential cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a boronic acid, a fluorine atom, and an iodine atom provides chemists with a valuable tool for the construction of complex molecular architectures through sequential and regioselective cross-coupling reactions. While the specific historical details of its discovery are not prominently documented, its continued commercial availability and application in synthetic chemistry underscore its importance as a key intermediate for the development of novel pharmaceuticals and functional materials. Further research into the applications of this reagent is likely to uncover new and innovative synthetic strategies.

A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenylboronic Acid

Disclaimer: Publicly available, comprehensive spectroscopic data for 2-Fluoro-6-iodophenylboronic acid is limited. This guide utilizes the closely related and well-characterized compound, 2-Fluorophenylboronic acid , as a representative example to illustrate the principles and presentation of spectroscopic data for substituted phenylboronic acids. This information is intended for researchers, scientists, and professionals in drug development.

Introduction

2-Fluorophenylboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluorophenylboronic acid in solution. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provide detailed information about the connectivity and electronic environment of the atoms.

Table 1: ¹H NMR Data for 2-Fluorophenylboronic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.1 (approx.) | Broad s | - | B(OH)₂ |

| 7.8 - 7.7 | m | - | Ar-H |

| 7.5 - 7.4 | m | - | Ar-H |

| 7.2 - 7.1 | m | - | Ar-H |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Data for 2-Fluorophenylboronic acid

| Chemical Shift (δ) ppm | Coupling to ¹⁹F | Assignment |

| 165.0 (approx.) | d, ¹JCF | C-F |

| 135.0 - 115.0 | Multiple signals | Ar-C |

| 120.0 (approx.) | Broad | C-B |

Note: The carbon attached to boron often appears as a broad signal due to the quadrupolar nature of the boron nucleus. Carbons coupled to fluorine will exhibit splitting.

Table 3: ¹⁹F NMR Data for 2-Fluorophenylboronic acid

| Chemical Shift (δ) ppm | Multiplicity |

| -110 to -120 (approx.) | m |

Note: The chemical shift is referenced to an external standard, and the multiplicity arises from coupling to neighboring aromatic protons.

Table 4: ¹¹B NMR Data for 2-Fluorophenylboronic acid

| Chemical Shift (δ) ppm | Signal Characteristics |

| 28 - 33 (approx.) | Broad singlet |

Note: The broadness of the signal is characteristic of the trigonal planar sp² hybridized boron in boronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-Fluorophenylboronic acid is characterized by the following key absorption bands.

Table 5: IR Absorption Data for 2-Fluorophenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3467 (approx.) | Strong, Broad | O-H stretch (intermolecular H-bonding in solid state) |

| 3635 (approx.) | Sharp | O-H stretch (free, in dilute solution)[1] |

| 1617 - 1034 (approx.) | Medium-Strong | C=C aromatic ring stretches |

| 1344 (approx.) | Strong | B-O stretch |

| 1203 (approx.) | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For boronic acids, dehydration to form boroxines (cyclic trimers) can sometimes be observed.

Table 6: Mass Spectrometry Data for 2-Fluorophenylboronic acid

| m/z | Interpretation |

| 139.92 | [M]⁺ (Molecular Ion) |

| 121.91 | [M - H₂O]⁺ |

Note: The exact fragmentation pattern can depend on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of phenylboronic acids is as follows:

-

Sample Preparation: Dissolve 10-20 mg of 2-Fluorophenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.[2] The choice of solvent can affect the chemical shifts, especially for the hydroxyl protons.[2]

-

Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a pulse angle of approximately 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time is necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.[2]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

-

-

¹¹B NMR Acquisition:

Infrared (IR) Spectroscopy

For solid samples like 2-Fluorophenylboronic acid, the KBr pellet method is common:

-

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for analyzing boronic acids:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase solvent.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in positive or negative ion mode. For boronic acids, negative ion mode can be useful to observe the [M-H]⁻ ion.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization and signal intensity.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylboronic acid.

Caption: Logical relationships in the NMR analysis of 2-Fluorophenylboronic acid.

References

Unveiling the Reactivity of 2-Fluoro-6-iodophenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the potential reactivity of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's core reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and offers insights into its stability and handling.

Core Reactivity and Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex fluorinated biaryl compounds. The presence of both a fluorine and an iodine atom on the phenyl ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid, while the iodine atom serves as an excellent leaving group in cross-coupling reactions.

The steric hindrance introduced by the ortho-substituents can present challenges, such as a propensity for protodeboronation under basic reaction conditions. However, the use of specialized palladium precatalysts and carefully optimized reaction conditions can mitigate these challenges, leading to high yields of the desired biaryl products. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to form carbon-carbon bonds with high efficiency.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

While specific quantitative data for a wide range of coupling partners with this compound is not extensively tabulated in publicly available literature, the following table summarizes general expectations and reported outcomes for similar fluorinated and sterically hindered boronic acids in Suzuki-Miyaura reactions.

| Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aryl Bromide (electron-rich) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 2-12 | Good to Excellent |

| Aryl Bromide (electron-poor) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 1-8 | Excellent |

| Aryl Chloride (activated) | Buchwald or Fu-type catalysts | K₃PO₄ or CsF | Toluene or Dioxane | 100-130 | 12-24 | Moderate to Good |

| Aryl Chloride (unactivated) | Specialized catalyst systems | Strong bases (e.g., t-BuOK) | Anhydrous, polar aprotic solvents | >120 | 24-48 | Low to Moderate |

| Heteroaryl Halides | Pd(PPh₃)₄ or specific heteroaryl coupling catalysts | K₂CO₃ or K₃PO₄ | DMF or Dioxane/H₂O | 90-120 | 4-16 | Variable, substrate-dependent |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. Optimization is often necessary to achieve high efficiency.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a phenylboronic acid, which can be adapted for this compound with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Degassed water (if using a biphasic system)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Significance of Fluorinated Biaryls

The synthesis of fluorinated biaryl compounds is of significant interest to the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific signaling pathways have been directly associated with this compound itself in the available literature, the biaryl structures synthesized from it are often investigated as potential inhibitors of enzymes or as ligands for various receptors in drug discovery programs. The unique electronic and steric properties of the 2-fluoro-6-aryl motif can lead to novel pharmacological profiles.

Conclusion

This compound is a valuable and reactive building block for the synthesis of sterically hindered and electronically distinct fluorinated biaryl compounds. While its reactivity in Suzuki-Miyaura cross-coupling reactions is generally robust, careful optimization of reaction conditions is crucial to achieve high yields and minimize side reactions. The resulting fluorinated biaryl scaffolds hold significant potential for the development of novel therapeutics, making this boronic acid a key tool for medicinal chemists and researchers in the field of drug discovery. Further research into the biological activities of its derivatives is warranted to fully explore its potential in targeting specific signaling pathways.

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-iodophenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-6-iodophenylboronic acid is a unique building block that introduces a di-ortho-substituted phenyl ring, which can induce axial chirality and provide steric bulk to influence the conformation of the final molecule. The presence of a fluorine atom can also modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a valuable reagent in drug discovery.

However, the use of this compound in Suzuki-Miyaura coupling presents significant challenges due to the steric hindrance imposed by the two ortho substituents (fluoro and iodo groups). This steric congestion can impede the crucial transmetalation step in the catalytic cycle. Consequently, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving successful coupling.

Note: Extensive literature searches did not yield specific examples of Suzuki-Miyaura coupling reactions utilizing this compound. Therefore, the following application notes and protocols are based on established methodologies for other sterically hindered and ortho-substituted fluorinated phenylboronic acids. These should be considered as starting points for optimization.

Challenges in Suzuki-Miyaura Coupling with this compound

The primary challenges associated with the use of this compound in Suzuki-Miyaura coupling include:

-

Steric Hindrance: The presence of both a fluorine and a large iodine atom in the ortho positions creates significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, making the transmetalation step of the catalytic cycle difficult.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid.

-

Competitive Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions, leading to the formation of 1-fluoro-3-iodobenzene as a byproduct and reducing the yield of the desired coupled product.

To overcome these challenges, careful optimization of the reaction conditions is necessary, with a particular focus on the choice of a highly active and sterically demanding catalyst system.

General Experimental Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids

The following protocols are general starting points for the Suzuki-Miyaura coupling of a sterically hindered boronic acid like this compound with an aryl halide. Optimization of the ligand, base, solvent, temperature, and reaction time will likely be necessary for each specific substrate combination.

Protocol 1: Using a Buchwald-type Ligand

This protocol employs a bulky and electron-rich phosphine ligand, which is often effective for coupling sterically demanding substrates.

Diagram of the Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura coupling of sterically hindered substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or another bulky phosphine ligand (e.g., XPhos, RuPhos)

-

Potassium phosphate (K₃PO₄) or another suitable base (e.g., Cs₂CO₃, K₂CO₃)

-

Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (2.0–3.0 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (2–10 mol%).

-

Add the degassed organic solvent (e.g., toluene or 1,4-dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 organic solvent to water).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Palladium-PEPPSI Catalyst

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are often highly effective for challenging cross-coupling reactions, including those with sterically hindered substrates.

Diagram of the Catalytic Cycle:

Application Notes and Protocols for 2-Fluoro-6-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction for the synthesis of sterically hindered biaryl compounds. Additionally, a protocol for its potential use as a heavy-atom derivative in protein crystallography is described.

Physicochemical Properties

| Property | Value |

| CAS Number | 870777-22-3 |

| Molecular Formula | C₆H₅BFIO₂ |

| Molecular Weight | 265.82 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-139 °C |

Application 1: Synthesis of Sterically Hindered Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block for creating biaryl structures with ortho-substituents, which are common motifs in pharmaceuticals and advanced materials. The presence of the ortho-fluoro and ortho-iodo groups provides steric hindrance and unique electronic properties. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental Protocol: Synthesis of 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl

This protocol describes the synthesis of a biaryl compound from this compound and 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol, 319 mg), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 2 mL of toluene.

-

Degassing: Place the round-bottom flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2'-fluoro-6'-iodo-4-methoxy-1,1'-biphenyl.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |

| This compound | 265.82 | 1.2 | 319 | - |

| 4-Bromoanisole | 187.02 | 1.0 | 187 | - |

| 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl | 344.09 | - | - | (Hypothetical) 85% |

Note: The yield is hypothetical and representative for a typical Suzuki-Miyaura reaction. Actual yields may vary depending on the specific reaction conditions and scale.

Expected Spectroscopic Data for 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 3H), 7.10-7.00 (m, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.0 (d, J = 250 Hz), 159.5, 140.1, 131.5, 130.2, 129.8 (d, J = 15 Hz), 124.5 (d, J = 4 Hz), 114.2, 95.1 (d, J = 28 Hz), 55.4.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -115.2.

Experimental Workflow

Application 2: Heavy-Atom Derivative for Protein Crystallography

The iodine atom in this compound makes it a potential candidate for use as a heavy-atom derivative in X-ray crystallography to solve the phase problem. The compound can be introduced into protein crystals by soaking.

Experimental Protocol: Crystal Soaking

Materials:

-

Protein crystals in a crystallization drop

-

This compound

-

Cryoprotectant solution compatible with the crystallization conditions

-

Micro-soaking loops or bridges

-

Well plate for soaking

Procedure:

-